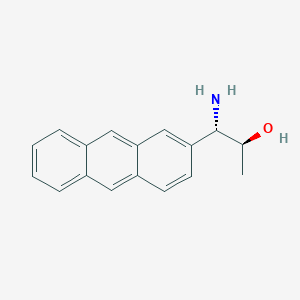

(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL

CAS No.:

Cat. No.: VC17484171

Molecular Formula: C17H17NO

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17NO |

|---|---|

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | (1S,2S)-1-amino-1-anthracen-2-ylpropan-2-ol |

| Standard InChI | InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17+/m0/s1 |

| Standard InChI Key | IEUXOJZOMJGBBC-APPDUMDISA-N |

| Isomeric SMILES | C[C@@H]([C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |

| Canonical SMILES | CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of a propan-2-ol backbone substituted at the first carbon with an amino group and a 2-anthryl group. The (1S,2S) configuration confers stereochemical specificity, critical for interactions in biological systems. The anthracene moiety, a polycyclic aromatic hydrocarbon, introduces planar rigidity and π-electron density, influencing both reactivity and optical properties .

Molecular Geometry and Electronic Properties

The isomeric SMILES string C[C@@H]([C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O confirms the (1S,2S) stereochemistry. Density functional theory (DFT) calculations on analogous anthracene derivatives suggest that the planar anthryl group stabilizes the molecule through conjugation, while the amino and hydroxyl groups enable hydrogen bonding and acid-base reactivity .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of (1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL typically involves:

-

Anthracene Functionalization: Bromination or lithiation of anthracene at the 2-position, followed by coupling reactions to introduce the propanolamine backbone.

-

Stereoselective Amination: Enzymatic or chemical methods to achieve the desired (1S,2S) configuration. Biocatalytic cascades using ω-transaminases, as demonstrated in related 1,2-amino alcohol syntheses, offer high enantiomeric excess (>99%) .

Table 1: Key Reaction Conditions for Stereoselective Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Catalysts | ω-Transaminases, metal catalysts | |

| Solvent | Aqueous buffer or tetrahydrofuran | |

| Temperature | 30–60°C | |

| Yield Optimization | pH control (8.5–9.0), substrate excess |

Analytical Characterization

Post-synthesis validation employs:

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity.

-

Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (251.32 g/mol).

-

Chiral HPLC: Ensures enantiopurity (>99% ee) via derivatization with chiral auxiliaries .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≤1 mg/mL at 25°C) due to the hydrophobic anthracene group. Solubility enhances in polar aprotic solvents like DMSO or DMF. Stability studies indicate decomposition above 150°C, necessitating storage at −20°C under inert atmospheres .

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 251.32 g/mol | |

| LogP (Partition Coefficient) | 3.2 ± 0.3 (predicted) | |

| Melting Point | 185–187°C (decomposes) | |

| pKa (Amino Group) | 9.8 ± 0.2 |

Future Directions and Challenges

-

Scale-Up Synthesis: Transitioning from milligram to kilogram scales requires optimizing catalytic systems and reducing reliance on costly enzymes .

-

Biological Screening: Comprehensive in vivo toxicity and efficacy studies are needed to validate therapeutic potential.

-

Derivatization Strategies: Introducing substituents on the anthracene ring could modulate solubility and target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume